![molecular formula C16H14N6OS2 B2714956 2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide CAS No. 1903152-30-6](/img/structure/B2714956.png)

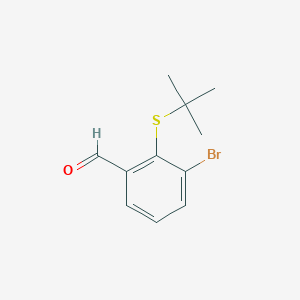

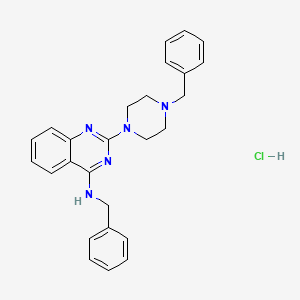

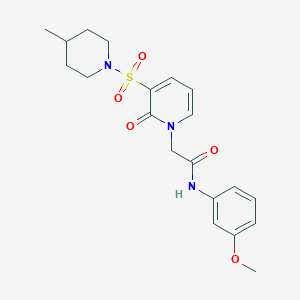

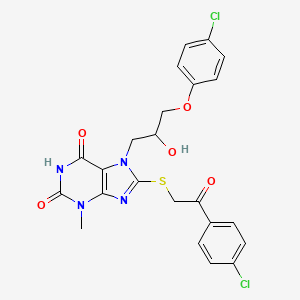

2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

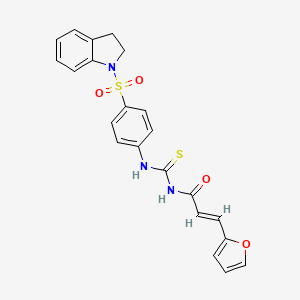

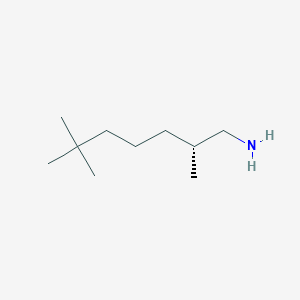

Compounds with 1,2,4-triazole and thiadiazine moieties are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral effects . They are also used as enzyme inhibitors .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is usually carried out in the presence of a base like triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds is often established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized using techniques like IR absorption spectroscopy and 1H-NMR .Scientific Research Applications

Synthesis and Potential Pharmacological Activities

Antitumor Activity : Research has explored the antitumor activities of compounds with structures related to 2,4-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide, highlighting their potential in cancer therapy. For example, studies on derivatives of imidazo[5,1-d]-1,2,3,5-tetrazinones have shown significant activity against various murine tumors, suggesting the promise of related compounds in oncology (Stevens et al., 1987).

Synthetic Methodologies : The synthesis of thiazolo and triazolo-pyrimidines, as well as related heterocyclic compounds, has been extensively researched. These methodologies are crucial for developing novel compounds with enhanced biological activities. For instance, the synthesis of thiazolo[3,2-a]- and triazolo[4,3-a]pyrimidines has been documented, showcasing the versatility of these synthetic approaches in creating compounds with potential antimicrobial properties (Haiza et al., 2000).

Antimicrobial Agents : Compounds incorporating thiophene moieties and similar heterocyclic frameworks have shown significant potential as antimicrobial agents. Research indicates that some newly synthesized derivatives exhibit potent activity against various bacterial and fungal species, underscoring their potential in addressing antimicrobial resistance (Mabkhot et al., 2016).

Chemical Characterization and Applications : The chemical characterization of novel heterocyclic compounds, including their synthesis and potential applications in medicinal chemistry, has been a focus of recent research. These studies not only provide insights into the structural properties of these compounds but also explore their potential applications in drug discovery and development (Chattopadhyay et al., 2010).

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Triazoles

, on the other hand, are a class of organic compounds that contain a five-membered ring made up of two carbon atoms and three nitrogen atoms . Triazoles have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS2/c1-9-15(25-10(2)18-9)16(23)17-7-14-20-19-13-4-3-12(21-22(13)14)11-5-6-24-8-11/h3-6,8H,7H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMWIRRIRNGBJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2714877.png)

![1-Ethyl-3-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2714880.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)

![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)

![3-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2714889.png)

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2714895.png)

![benzyl 2-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2714897.png)